Cas no 1070-62-8 (Ethyl hydrogen glutarate)

Ethyl hydrogen glutarate 化学的及び物理的性質
名前と識別子
-
- Ethyl hydrogen glutarate
- Glutaric acid monoethyl ester~Monoethyl glutarate~Pentanedioic acid monoethyl ester
- Monoethyl Glutarate
- 5-Ethoxy-5-oxopentanoic acid
- mono-ethyl glutarate
- Glutaric Acid Monoethyl Ester
- MONOETHYL GLUTARIC ACID
- 5-ethoxy-5-keto-valeric acid
- 5-ethoxy-5-oxo-pentanoic acid
- Pentanedioic acid 1-ethyl ester
- Glutaric acid hydrogen 1-ethyl ester
- AK486985
- Ethyl glutarate,mono
- KSC493I1D
- Pentanedioic acid monoethyl ester
- MYMNBFURSYZQBR-UHFFFAOYSA-N
- 6808AJ
- RL00305
- VZ32205
- 5-ethoxy-5-oxidanylidene-pentanoic acid
- SY036401
- CS-0151584
- G0271
- Pentanedioic acid, monoethyl ester
- NS00023437
- 1070-62-8
- BP-13014
- J-521249
- AS-10455
- BAA07062
- FT-0625775
- A801567
- DTXSID20147865
- AI3-06343
- MFCD00014379
- SCHEMBL395290
- AMY3769
- EINECS 213-977-5
- EN300-20260
- AKOS009031518
- Pentanedioic acid,1-ethyl ester
- DB-040724
-
- MDL: MFCD00014379
- インチ: 1S/C7H12O4/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H,8,9)
- InChIKey: MYMNBFURSYZQBR-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])=O
- BRN: 1766397
計算された属性
- せいみつぶんしりょう: 160.07400
- どういたいしつりょう: 160.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 63.6
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1,11 g/cm3
- ふってん: 170°C/34mmHg(lit.)
- フラッシュポイント: 118-120°C/1.5mm
- 屈折率: 1.4365
- PSA: 63.60000
- LogP: 0.80440
- ようかいせい: 未確定
Ethyl hydrogen glutarate セキュリティ情報
- 危険カテゴリコード: 36/38
- セキュリティの説明: S26-S36/37/39
- セキュリティ用語:S26;S36
- リスク用語:R36/38
Ethyl hydrogen glutarate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Ethyl hydrogen glutarate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20260-100.0g |
5-ethoxy-5-oxopentanoic acid |
1070-62-8 | 95% | 100.0g |
$188.0 | 2023-02-14 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L03941-25g |
Ethyl hydrogen glutarate, 97% |
1070-62-8 | 97% | 25g |
¥4260.00 | 2023-03-16 | |
Enamine | EN300-20260-10.0g |
5-ethoxy-5-oxopentanoic acid |
1070-62-8 | 95% | 10.0g |
$32.0 | 2023-02-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M21730-100g |
5-Ethoxy-5-oxopentanoic acid |
1070-62-8 | 100g |
¥936.0 | 2021-09-08 | ||
abcr | AB135222-25 g |
Glutaric acid monoethyl ester, 98%; . |
1070-62-8 | 98% | 25g |
€121.00 | 2022-06-02 | |
TRC | E945603-500mg |
Ethyl Hydrogen Glutarate |
1070-62-8 | 500mg |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1045923-500g |
5-Ethoxy-5-oxopentanoic acid |
1070-62-8 | 98% | 500g |
$255 | 2024-06-07 | |
eNovation Chemicals LLC | D914037-100g |
Ethyl Hydrogen Glutarate |
1070-62-8 | 97% | 100g |
$260 | 2023-09-03 | |
Enamine | EN300-20260-1.0g |
5-ethoxy-5-oxopentanoic acid |
1070-62-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
Aaron | AR003R4A-100g |
5-Ethoxy-5-oxopentanoic acid |
1070-62-8 | 97% | 100g |
$55.00 | 2025-01-22 |
Ethyl hydrogen glutarate 合成方法
ごうせいかいろ 1
Ethyl hydrogen glutarate Raw materials
Ethyl hydrogen glutarate Preparation Products
Ethyl hydrogen glutarate 関連文献
-
Jing-Hui Lv,Xian-Yong Wei,Ying-Hua Wang,Tie-Min Wang,Jing Liu,Dong-Dong Zhang,Zhi-Min Zong RSC Adv. 2016 6 11952
Ethyl hydrogen glutarateに関する追加情報
Recent Advances in the Study of Ethyl Hydrogen Glutarate (CAS 1070-62-8): A Comprehensive Research Brief
Ethyl hydrogen glutarate (EHG), with the CAS number 1070-62-8, is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This ester derivative of glutaric acid has garnered attention due to its potential applications in drug synthesis, biodegradable polymers, and as an intermediate in organic synthesis. Recent studies have explored its physicochemical properties, biological activities, and industrial applications, making it a versatile candidate for further research and development.
One of the key areas of focus in recent research has been the role of EHG in drug delivery systems. A 2023 study published in the Journal of Controlled Release demonstrated that EHG-based polymers exhibit excellent biocompatibility and controlled release properties, making them suitable for encapsulating hydrophobic drugs. The study highlighted that EHG's unique ester linkage allows for tunable degradation rates, which can be tailored to specific therapeutic needs. This finding opens new avenues for designing targeted drug delivery systems with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, EHG has been investigated for its potential in green chemistry. A recent paper in Green Chemistry (2024) reported the use of EHG as a bio-based solvent for organic reactions. The study emphasized EHG's low toxicity and high biodegradability, positioning it as a sustainable alternative to traditional organic solvents. Researchers also noted that EHG's ability to dissolve a wide range of organic compounds makes it particularly valuable for environmentally friendly synthesis processes.
Another groundbreaking study, published in Biomacromolecules in early 2024, explored the use of EHG in the development of biodegradable plastics. The research team successfully synthesized a series of polyesters using EHG as a monomer, which exhibited remarkable mechanical strength and biodegradability under environmental conditions. These findings suggest that EHG-derived polymers could play a pivotal role in addressing the global plastic waste crisis, offering a viable alternative to petroleum-based plastics.
From a biological perspective, EHG has shown promise in antimicrobial applications. A 2023 study in the European Journal of Medicinal Chemistry investigated the antimicrobial activity of EHG derivatives against multidrug-resistant bacterial strains. The results indicated that certain EHG analogs exhibited potent antibacterial effects, particularly against Gram-positive bacteria. This research underscores the potential of EHG as a scaffold for developing novel antimicrobial agents in an era of increasing antibiotic resistance.
Despite these advancements, challenges remain in the large-scale production and purification of EHG. Recent technical reports have highlighted the need for more efficient synthetic routes and purification methods to make EHG commercially viable for various applications. Ongoing research is focusing on enzymatic synthesis and continuous flow chemistry as potential solutions to these challenges.
In conclusion, Ethyl hydrogen glutarate (CAS 1070-62-8) continues to emerge as a multifunctional compound with diverse applications in pharmaceuticals, green chemistry, and materials science. The recent studies discussed in this brief demonstrate its versatility and potential for addressing critical challenges in these fields. Future research directions may include further optimization of EHG-based drug delivery systems, exploration of its therapeutic potential beyond antimicrobial applications, and scaling up production methods for industrial use.
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